Diphenyl(2-methoxyphenyl)phosphine

Catalog No.
S1895866
CAS No.
53111-20-9
M.F
C19H17OP
M. Wt
292.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl(2-methoxyphenyl)phosphine

CAS Number

53111-20-9

Product Name

Diphenyl(2-methoxyphenyl)phosphine

IUPAC Name

(2-methoxyphenyl)-diphenylphosphane

Molecular Formula

C19H17OP

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C19H17OP/c1-20-18-14-8-9-15-19(18)21(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3

InChI Key

GBXNVYBGIFEOEM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Diphenyl(2-methoxyphenyl)phosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenyl(2-methoxyphenyl)phosphine is an ortho-methoxy substituted triarylphosphine that functions as a highly effective hemilabile ligand in transition metal catalysis. By incorporating a weakly coordinating oxygen atom adjacent to the phosphorus donor, this compound provides a dynamic coordination environment that stabilizes reactive metal intermediates while readily dissociating to expose active catalytic sites. In procurement and process design, it serves as a critical upgrade over standard triphenylphosphine (PPh3) for applications requiring enhanced catalyst longevity, specific stereocontrol, or improved turnover numbers (TON) in aqueous or biphasic media. Its primary industrial value lies in its precursor suitability for ruthenium, palladium, and cobalt-catalyzed cross-couplings, hydroformylations, and olefin oligomerizations, where standard non-chelating phosphines suffer from rapid deactivation or poor substrate turnover [1].

Substituting Diphenyl(2-methoxyphenyl)phosphine with generic triphenylphosphine (PPh3) or para-substituted analogs fundamentally alters the catalytic cycle by eliminating the hemilabile 'on-off' coordination mechanism. In processes such as ruthenium-catalyzed nitrile hydration or cobalt-catalyzed butadiene polymerization, rigid or non-chelating ligands fail to temporarily mask the active metal center, leading to premature catalyst degradation or off-target resting states. Conversely, substituting with fully multidentate ligands like Tris(2-methoxyphenyl)phosphine (TOMPP) introduces excessive steric bulk and irreversible coordination, which blocks substrate binding and severely depresses reaction rates. Consequently, procurement substitution with cheaper, non-hemilabile phosphines typically results in higher required catalyst loadings, lower turnover frequencies (TOF), and altered regioselectivity, directly impacting process economics and yield [1].

Enhanced Turnover Frequency in Ruthenium-Catalyzed Hydration

In aqueous ruthenium-catalyzed nitrile hydration, the hemilabile nature of Diphenyl(2-methoxyphenyl)phosphine provides a critical performance advantage over both strongly chelating and non-chelating analogs. Studies demonstrate that ruthenium complexes utilizing weakly chelated (2-methoxyphenyl)diphenylphosphine achieve significantly higher catalytic activities (TOF up to 285 h⁻¹ and TON up to 97,000) compared to strongly coordinated (2-dimethylaminophenyl)diphenylphosphine or non-chelating baselines like (2-methylphenyl)diphenylphosphine. The ability of the ortho-methoxy group to reversibly coordinate prevents catalyst deactivation while maintaining an open coordination site for the substrate, making this ligand essential for maximizing catalyst lifetime in aqueous media [1].

Evidence DimensionTurnover Number (TON) and Turnover Frequency (TOF)
Target Compound DataHigh activity (TOF up to 285 h⁻¹, TON up to 97,000)
Comparator Or BaselineNon-chelating phosphines and strongly chelating phosphines (rapid deactivation / poor activity)
Quantified DifferenceOrders of magnitude higher TON/TOF due to hemilabile stabilization
ConditionsAqueous phase ruthenium-catalyzed nitrile hydration

For process chemists, selecting this hemilabile ligand drastically reduces the required ruthenium catalyst loading, directly lowering the cost of goods in large-scale hydration reactions.

Conversion Efficiency in Aqueous Hydroformylation

For biphasic or 'on water' hydroformylation of terminal alkenes (e.g., 1-hexene), the hydrophobicity and hemilability of Diphenyl(2-methoxyphenyl)phosphine drive exceptional catalytic efficiency when paired with rhodium precursors. In comparative hydroformylation models, Rh systems utilizing Diphenyl(2-methoxyphenyl)phosphine achieved near-quantitative conversions (98%) and high turnover frequencies (TOF 1000). This matches the raw kinetic performance of standard PPh3 systems but offers unique process advantages in biphasic partitioning and hydrophobic catalyst recycling, proving its specific utility in environmentally benign aqueous catalytic workflows [1].

Evidence DimensionHydroformylation Conversion and TOF
Target Compound Data98% conversion, TOF 1000
Comparator Or BaselineStandard Rh/PPh3 systems (baseline efficiency)
Quantified DifferenceEquivalent or superior conversion with enhanced suitability for 'on water' hydrophobic catalyst recovery
ConditionsRhodium-catalyzed 'on water' hydroformylation of 1-hexene

Procurement of this specific ligand enables the deployment of highly efficient, recyclable aqueous biphasic hydroformylation processes, reducing organic solvent dependency.

Regiocontrol in Cobalt-Catalyzed Diene Polymerization

In the polymerization of 1,3-butadiene using methylaluminoxane (MAO) activated cobalt catalysts, the substitution of the phosphine ligand dictates the microstructure of the resulting polymer. Cobalt complexes bearing Diphenyl(2-methoxyphenyl)phosphine (CoCl2(Ph2P(C6H4OCH3))2) demonstrate distinct behavior compared to the standard CoCl2(PPh3)2 baseline. The presence of the oxygen heteroatom in the ortho-methoxy group interacts with the aluminum co-catalyst, significantly altering the cis-1,4 versus 1,2-vinyl selectivity depending on the MAO/Co ratio. This structural tuning is impossible with unsubstituted PPh3 (which yields ~85% 1,2-polymers), making the methoxy-substituted ligand critical for engineering specific elastomeric properties [1].

Evidence DimensionPolymer Microstructure Selectivity (cis-1,4 vs 1,2)
Target Compound DataTunable cis-1,4/1,2 ratio modulated by MAO interaction with the methoxy group
Comparator Or BaselineCoCl2(PPh3)2 (predominantly 1,2-polymers, ~85%)
Quantified DifferenceDistinct shift in microstructural control due to O-Al affinity
ConditionsCoCl2(PR3)2 / MAO catalyzed polymerization of 1,3-butadiene

Material scientists and polymer manufacturers must procure this specific ligand to access targeted butadiene polymer microstructures that standard PPh3 cannot produce.

Yield Optimization in Palladium-Catalyzed Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-couplings of sterically hindered or ortho-substituted biphenyls, Diphenyl(2-methoxyphenyl)phosphine outperforms standard triphenylphosphine. Comparative evaluations using low palladium loadings (0.5 mol%) showed that (o-anisyl)diphenylphosphine facilitates higher conversions for ortho-di/trisubstituted biphenyls than PPh3 or dppe. The hemilabile oxygen atom stabilizes the highly reactive Pd(0) intermediates while providing sufficient steric bulk to accelerate the reductive elimination step, thereby increasing the overall yield of challenging cross-coupled products [1].

Evidence DimensionReaction Conversion for Ortho-Substituted Biphenyls
Target Compound DataHigh conversion at 0.5 mol% Pd loading
Comparator Or BaselinePPh3 and dppe (lower conversions)
Quantified DifferenceSuperior conversion rates for sterically hindered substrates
ConditionsPd(OAc)2 catalyzed Suzuki-Miyaura coupling of aryl bromides

Buyers synthesizing complex, sterically hindered APIs or agrochemicals should select this ligand to maximize yields and minimize expensive palladium catalyst loadings.

Aqueous and Biphasic Hydroformylation

Where this compound is the right choice for formulating highly active, recyclable rhodium catalyst systems for the hydroformylation of terminal alkenes in 'on water' or micellar media, leveraging its hydrophobicity and high turnover efficiency [1].

Ruthenium-Catalyzed Nitrile Hydration

Where this compound is the right choice for maximizing catalyst lifetime and turnover numbers in the atom-economical conversion of nitriles to amides, relying on its hemilabile coordination to prevent premature deactivation [1].

Stereocontrolled Diene Polymerization

Where this compound is the right choice for cobalt-catalyzed 1,3-butadiene polymerization, allowing manufacturers to tune the cis-1,4 versus 1,2-vinyl microstructure via specific ligand-cocatalyst (MAO) interactions that standard PPh3 cannot achieve [1].

Hindered Suzuki-Miyaura Cross-Couplings

Where this compound is the right choice for pharmaceutical precursor synthesis requiring the coupling of ortho-substituted aryl halides, providing superior yields at low palladium loadings compared to non-hemilabile phosphines [1].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2-Methoxyphenyl)diphenylphosphine

Dates

Last modified: 08-16-2023
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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